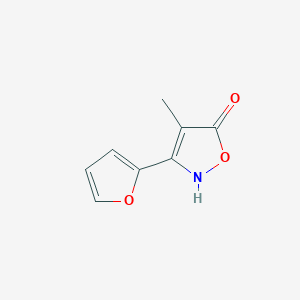

3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

3-(furan-2-yl)-4-methyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C8H7NO3/c1-5-7(9-12-8(5)10)6-3-2-4-11-6/h2-4,9H,1H3 |

InChI Key |

HYXZIQSKVSNGRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NOC1=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Furan 2 Yl 4 Methylisoxazol 5 2h One and Analogues

Precursor Synthesis and Starting Materials Engineering

The successful synthesis of 3-(furan-2-yl)-4-methylisoxazol-5(2H)-one is critically dependent on the availability and purity of its fundamental building blocks. These precursors are engineered to facilitate the key bond-forming reactions that lead to the final isoxazolone structure.

The furan (B31954) component of the target molecule is typically introduced using furan-2-carbaldehyde (also known as furfural) or its derivatives. Furfural is a readily available renewable chemical derived from lignocellulosic biomass, making it an attractive starting material for green synthesis. nih.gov The synthesis of furan-containing precursors often involves modifications of the aldehyde group to prepare for subsequent reactions. For instance, furfural can be used directly in condensation reactions or converted to a furfuryl ketone, which can then be oximated to form a precursor for cyclization.

The construction of the isoxazolone ring generally relies on two key precursors: a β-ketoester and hydroxylamine hydrochloride. niscpr.res.inorientjchem.orgisca.me Ethyl acetoacetate is a commonly employed β-ketoester that provides the carbon backbone for the isoxazolone ring and the methyl group at the 3-position. isca.meufms.br Hydroxylamine hydrochloride serves as the source of the nitrogen and oxygen atoms required for the formation of the N-O bond within the heterocyclic ring. wikipedia.orgsemanticscholar.org The reaction between the β-ketoester and hydroxylamine hydrochloride initially forms an oxime intermediate, which is then poised for cyclization. isca.me

Direct Synthetic Routes to this compound

Several direct synthetic methodologies have been developed for the efficient construction of the this compound scaffold. These routes are designed to maximize yield, minimize reaction steps, and often employ environmentally benign conditions.

One of the most efficient and atom-economical approaches to synthesizing 4-arylmethylene-3-methylisoxazol-5(4H)-ones is through a one-pot, three-component condensation reaction. ufms.broiccpress.comresearchgate.net This reaction involves the simultaneous mixing of an aromatic aldehyde (in this case, furan-2-carbaldehyde), a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. niscpr.res.inorientjchem.orgisca.me

The reaction proceeds through an initial condensation of the β-ketoester with hydroxylamine hydrochloride to form an intermediate oxime. This is followed by a Knoevenagel condensation with the aromatic aldehyde, leading to the formation of the 4-arylmethylene-3-methylisoxazol-5(4H)-one product. isca.me A variety of catalysts can be employed to facilitate this reaction, including weak bases like sodium acetate, organocatalysts such as tartaric acid and citric acid, and other green catalysts. orientjchem.orgisca.meufms.br The use of water as a solvent and mild reaction conditions are often favored to enhance the green credentials of the synthesis. niscpr.res.inisca.me

Table 1: Examples of Catalysts Used in the Three-Component Synthesis of Isoxazol-5(4H)-ones

| Catalyst | Solvent | Reaction Conditions | Reference |

| Sodium Malonate | Water | Room Temperature | niscpr.res.in |

| Acidic Ionic Liquid | Not specified | Not specified | scielo.brscielo.brbohrium.comresearchgate.net |

| Tartaric Acid | Water | Room Temperature | isca.me |

| Citric Acid | Water | Room Temperature | orientjchem.orgsemanticscholar.org |

| Sodium Acetate | Aqueous Ethanol | Visible Light Irradiation | ufms.br |

| Itaconic Acid | Not specified | Ultrasound Irradiation | mdpi.com |

This table is illustrative and not exhaustive of all possible catalysts.

An alternative synthetic strategy involves the cyclization of pre-formed oximes derived from furfuryl ketones. researchgate.net In this approach, a furfuryl ketone is first synthesized and then reacted with hydroxylamine to form the corresponding oxime. This oxime intermediate can then undergo an intramolecular cyclization to form the isoxazolone ring. researchgate.net

The cyclization can be promoted by various reagents and conditions. This method offers a more stepwise approach compared to the one-pot multicomponent reaction, which can be advantageous for controlling the formation of specific isomers or for synthesizing more complex analogues. The formation of the isoxazole (B147169) ring from oximes is a well-established transformation in heterocyclic chemistry. researchgate.netnanobioletters.com

Modern synthetic chemistry has seen a shift towards the use of advanced catalytic systems to improve the efficiency and sustainability of chemical reactions. The synthesis of isoxazolones has benefited from these advancements, with the development of metal-free and ionic liquid-mediated approaches. scielo.brbohrium.comacs.orgnih.gov

Metal-free catalytic systems are advantageous as they avoid the potential for metal contamination in the final product, which is particularly important for pharmaceutical applications. nih.govresearchgate.net Organocatalysts, such as various organic acids and bases, have been shown to be effective in promoting the multicomponent synthesis of isoxazolones. niscpr.res.inisca.meufms.br

Ionic liquids have emerged as green and recyclable alternatives to traditional organic solvents and catalysts. scielo.brscielo.brbohrium.comresearchgate.net Acidic ionic liquids, in particular, have been successfully employed to catalyze the one-pot synthesis of isoxazol-5(4H)-ones, often leading to high yields and simplified work-up procedures. scielo.brscielo.brbohrium.com These catalytic methods align with the principles of green chemistry by reducing waste and employing more environmentally benign reaction conditions. scielo.br

Table 2: Modern Catalytic Approaches for Isoxazolone Synthesis

| Catalytic Approach | Catalyst Example | Key Advantages | Reference(s) |

| Metal-Free | Sodium Malonate, Tartaric Acid | Avoids metal contamination, often uses mild conditions. | niscpr.res.inisca.menih.gov |

| Ionic Liquid Mediated | Acidic Imidazolium-based Ionic Liquids | Recyclable, non-volatile, can act as both solvent and catalyst. | scielo.brscielo.brbohrium.comresearchgate.net |

| Organocatalysis | Citric Acid, Itaconic Acid | Readily available, often biodegradable, and non-toxic. | orientjchem.orgsemanticscholar.orgmdpi.com |

Advanced Synthetic Strategies and Modifications

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely used methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. wikipedia.orgmdpi.comnih.gov This reaction involves the combination of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com The versatility and efficiency of this method make it a cornerstone in the synthesis of isoxazole derivatives.

Nitrile oxides are key intermediates in the 1,3-dipolar cycloaddition approach to isoxazoles. researchgate.netchem-station.com These highly reactive species are typically generated in situ due to their tendency to dimerize. chem-station.com Common methods for their generation include the dehydration of primary nitro compounds, the dehydrohalogenation of hydroxymoyl halides, and the oxidation of aldoximes. researchgate.net For instance, the dehydration of primary nitro compounds can be achieved using bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org

Once generated, nitrile oxides readily react with dipolarophiles in a concerted [3+2] cycloaddition manner. mdpi.comyoutube.com The reaction with an alkyne directly yields an isoxazole, while reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole if desired. wikipedia.orgresearchgate.net The reactivity of nitrile oxides is generally higher than that of other 1,3-dipoles like nitrones. chem-station.com

The dipolarophile is the second essential component in the 1,3-dipolar cycloaddition reaction. wikipedia.org It is typically an electron-deficient alkene or alkyne, but a wide range of other π-systems can also be employed. wikipedia.orgnih.gov The nature of the dipolarophile significantly influences the regioselectivity and stereoselectivity of the cycloaddition. wikipedia.org

For the synthesis of isoxazoles, alkynes are the preferred dipolarophiles as they directly lead to the aromatic isoxazole ring. wikipedia.orgyoutube.com The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of 3,5-disubstituted isoxazoles. The regioselectivity of the addition can often be controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

| Dipole | Dipolarophile | Product | Reference |

| Nitrile Oxide | Alkyne | Isoxazole | wikipedia.orgyoutube.com |

| Nitrile Oxide | Alkene | Isoxazoline | wikipedia.orgresearchgate.net |

Ring-Opening-Ring-Closure (RORC) Strategies

Ring-Opening-Ring-Closure (RORC) strategies offer an alternative and powerful approach to the synthesis of isoxazoles and other heterocyclic systems. These cascade reactions involve the opening of a pre-existing ring system to generate a reactive intermediate, which then undergoes a subsequent intramolecular cyclization to form the desired heterocyclic product.

In the context of isoxazole synthesis, this strategy can be particularly useful for constructing complex, fused-ring systems. For example, some isoxazoles can undergo reductive ring opening to form enaminones. nih.gov These intermediates can then be cyclized to form other heterocyclic structures. Iron-promoted Ring Opening and Ring Closing Cascade (ROCC) reactions of ortho-carboxy-isoxazoles have been utilized to synthesize isoindolinone derivatives. researchgate.net While not a direct synthesis of the isoxazole ring itself, these RORC strategies highlight the synthetic versatility of the isoxazole core as a building block for more complex molecules.

Van Leusen Reaction for Heterocycle Construction

The Van Leusen reaction is a versatile method for the synthesis of various heterocycles, including oxazoles and imidazoles, using tosylmethylisocyanide (TosMIC) as a key reagent. nrochemistry.comorganic-chemistry.org The reaction of TosMIC with an aldehyde, in the presence of a base, leads to the formation of a 5-substituted oxazole. nih.govorganic-chemistry.org

The mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. nrochemistry.com Subsequent elimination of the tosyl group yields the final oxazole product. nih.govmdpi.com While the primary application of the Van Leusen reaction is for oxazole synthesis, its principles of using isocyanide-based reagents for heterocycle formation are relevant to the broader field of heterocyclic chemistry.

Synthesis of Furan-Isoxazole Hybrid Derivatives (e.g., chalcone cyclization, thiazolidinedione conjugates)

The synthesis of hybrid molecules that incorporate both a furan and an isoxazole ring is of significant interest due to the potential for synergistic biological activities. Several synthetic strategies have been developed to create these furan-isoxazole hybrids.

One common approach involves the cyclization of chalcones. researchgate.neteurekaselect.com Chalcones, which are α,β-unsaturated ketones, can be prepared with a furan ring as one of the aromatic substituents. Subsequent reaction of the furan-containing chalcone with hydroxylamine hydrochloride in a basic medium leads to the formation of the isoxazole ring through a cyclization reaction. nih.gov This method provides a straightforward route to 3-(furan-2-yl)-5-arylisoxazole derivatives. nih.gov

Structural Elucidation and Conformational Analysis of 3 Furan 2 Yl 4 Methylisoxazol 5 2h One

Spectroscopic Characterization Methodologies

Spectroscopic analysis is fundamental to elucidating the molecular structure by probing the interactions of the compound with electromagnetic radiation. Each method provides unique insights into the compound's functional groups, bonding, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity of atoms can be established. ijbr.com.pk

¹H-NMR Analysis: The proton NMR spectrum of 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one is expected to show distinct signals corresponding to each unique proton environment. The furan (B31954) ring protons typically appear as multiplets in the aromatic region. chemicalbook.comnih.gov Specifically, the proton at position 5 of the furan ring (H-5') would likely resonate furthest downfield, followed by the H-3' and H-4' protons. chemicalbook.com The methyl group attached to the isoxazolone ring would produce a singlet in the aliphatic region. The proton on the nitrogen atom (N-H) of the isoxazol-5(2H)-one ring is expected to appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration.

¹³C-NMR Analysis: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. For this compound, distinct signals are anticipated for the carbonyl carbon (C5), the imine carbon (C3), and the quaternary carbon (C4) of the isoxazolone ring. nih.gov The four carbons of the furan ring are also expected to show unique resonances in the aromatic/heteroaromatic region. amazonaws.com The methyl carbon will appear as a single peak in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data

| ¹H-NMR Data | ¹³C-NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -CH₃ | ~2.0-2.2 | -CH₃ | ~10-15 |

| Furan H-4' | ~6.5-6.7 | C4 | ~100-105 |

| Furan H-3' | ~6.8-7.0 | Furan C4' | ~112-115 |

| Furan H-5' | ~7.6-7.8 | Furan C3' | ~118-122 |

| N-H | ~9.0-11.0 (broad) | Furan C5' | ~145-148 |

| Furan C2' | ~148-152 | ||

| C3 | ~155-160 | ||

| C5 (C=O) | ~170-175 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rjpbcs.com The IR spectrum of this compound is predicted to be characterized by several key absorption bands.

A strong, prominent absorption band is expected for the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1700-1750 cm⁻¹. The carbon-nitrogen double bond (C=N) of the isoxazole (B147169) ring should give rise to a stretching band around 1610-1630 cm⁻¹. The spectrum would also feature characteristic bands for the furan ring, including C-H stretching above 3100 cm⁻¹, C=C stretching vibrations between 1500-1600 cm⁻¹, and C-O-C stretching around 1050-1250 cm⁻¹. globalresearchonline.net Aliphatic C-H stretching from the methyl group would be observed around 2850-3000 cm⁻¹. A broad band corresponding to the N-H stretch may also be visible in the 3100-3400 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100-3400 | Medium, Broad |

| Furan C-H stretch | 3110-3150 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium-Weak |

| C=O stretch (lactam) | 1700-1750 | Strong |

| C=N stretch | 1610-1630 | Medium |

| Furan C=C stretch | 1500-1600 | Medium-Strong |

| C-O-C stretch (furan) | 1050-1250 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy. mdpi.com For this compound (C₈H₇NO₃), the calculated exact mass is 177.0426 g/mol .

In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be expected at m/z 178.0504. mdpi.com The mass spectrum would also likely display characteristic fragmentation patterns resulting from the cleavage of the isoxazole ring, loss of carbon monoxide (CO) from the carbonyl group, or fragmentation of the furan moiety. These fragments provide corroborating evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M]⁺• | C₈H₇NO₃ | 177.0426 |

| [M+H]⁺ | C₈H₈NO₃ | 178.0504 |

| [M-CO]⁺• | C₇H₇NO₂ | 149.0477 |

| [C₄H₃O-C=O]⁺ | C₅H₃O₂ | 95.0133 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. mu-varna.bg The structure of this compound contains conjugated chromophores, including the furan ring and the α,β-unsaturated lactam system, which are expected to absorb UV radiation.

The electronic spectrum is predicted to show absorption maxima (λmax) corresponding to π→π* transitions. researchgate.net Based on data for furan and related conjugated systems, significant absorption is expected in the range of 250-300 nm. globalresearchonline.netnist.gov The exact position and intensity of the absorption bands are influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λmax (nm) | Chromophore |

| π→π* | ~250-300 | Furan ring conjugated with isoxazolone |

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods reveal the molecular structure in solution, X-ray crystallography provides an unambiguous determination of the atomic arrangement in the solid state. nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. youtube.com This technique yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation. researchgate.net

Table 5: Representative Crystal Structure Data for a Heterocyclic Compound

| Parameter | Example Value |

| Chemical Formula | C₈H₇NO₃ |

| Formula Weight | 177.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.2 |

| b (Å) | ~14.2 |

| c (Å) | ~10.2 |

| β (°) | ~93.0 |

| V (ų) | ~1488 |

| Z | 4 |

Note: Data are representative examples based on similar published structures and are not experimentally determined values for the title compound. researchgate.netresearchgate.net

Inability to Fulfill Request Due to Lack of Available Crystallographic Data

A comprehensive search for the structural and crystallographic data of the chemical compound this compound has yielded no specific experimental results required to generate the requested scientific article.

Extensive searches were conducted across scientific databases and scholarly publications to locate a single-crystal X-ray diffraction study for this compound. This experimental analysis is the sole source for the precise data needed to fulfill the user's detailed outline, which includes:

Crystal System and Space Group: The fundamental parameters defining the crystal lattice.

Bond Lengths, Bond Angles, and Torsion Angles: The precise geometric parameters of the molecule in its crystalline state.

Molecular Conformation and Planarity: The three-dimensional arrangement of the atoms and the dihedral angles between the furan and isoxazolone rings.

Supramolecular Interactions: Specific details on hydrogen bonding networks and π-π stacking interactions, including exact distances and geometries.

Hirshfeld Surface Analysis: A computational analysis that is wholly dependent on the availability of a crystallographic information file (CIF).

While literature on analogous compounds—such as those containing a thiophene ring instead of a furan ring, or different substitution patterns—is available, this information cannot be extrapolated to the target molecule with the scientific accuracy required for this article. The structural characteristics of a crystalline solid are highly specific to the individual compound.

Without a published crystal structure for this compound, the generation of the requested data tables, detailed research findings, and analyses for each specified subsection is not possible. Proceeding without this foundational data would result in speculation and fabrication, which is contrary to the principles of scientific accuracy.

Therefore, the request to generate an article based on the provided outline cannot be completed at this time. Should a crystallographic study of this compound be published in the future, the creation of such an article would then become feasible.

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-4-methylisoxazol-5(2H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of precursors containing furan and isoxazole fragments. A common approach involves refluxing intermediates (e.g., 3-amino-4-substituted furazans) with acetic acid (AcOH) to promote cyclization, followed by extraction with dichloromethane and purification via silica gel chromatography . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (typically 1–2 hours). Alternative routes may use microwave-assisted synthesis to reduce reaction times.

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) .

- FTIR : Confirmation of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the isoxazolone ring) .

- NMR : Structural elucidation (¹H NMR: furan protons at δ 6.3–7.4 ppm; isoxazole methyl at δ 2.1–2.3 ppm) .

- X-ray crystallography : Absolute configuration determination (e.g., monoclinic P2₁/c space group) .

If spectral contradictions arise (e.g., unexpected splitting in NMR), cross-validate with high-resolution mass spectrometry (HRMS) and repeat experiments under anhydrous conditions to rule out solvent artifacts.

Q. What pharmacological screening strategies are appropriate for evaluating bioactivity?

Initial screening should focus on anti-inflammatory or antimicrobial assays due to structural similarities to triazole and isoxazole derivatives with known activity . Use in vitro models such as:

- COX-2 inhibition assays (anti-inflammatory potential) .

- Microdilution broth assays (antibacterial activity against Gram-positive/negative strains) .

Standardize test concentrations (e.g., 1–100 µM) and include positive controls (e.g., ibuprofen for COX-2).

Advanced Research Questions

Q. How does tautomerism in the isoxazolone ring affect stability and bioactivity?

The 5(2H)-isoxazolone ring exhibits thiol-thione tautomerism, which influences reactivity and binding to biological targets. For example, the thione form may enhance metal chelation, altering enzyme inhibition profiles . Stability studies (TGA/DSC) under varying pH (4–9) and temperature (25–60°C) reveal that the keto form predominates in acidic conditions, while the enol form stabilizes in basic media .

Q. What structural modifications improve target selectivity in anti-inflammatory applications?

Modifications at the 4-methyl or furan-2-yl positions can enhance selectivity:

- 4-Methyl substitution : Increases lipophilicity, improving membrane permeability (logP ~1.8) .

- Furan-2-yl derivatization : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position of the furan ring enhances COX-2 binding affinity (IC₅₀ reduction by 40–60%) .

Docking simulations (AutoDock Vina) and QSAR models are recommended to prioritize synthetic targets.

Q. How can contradictions in biological activity data be systematically addressed?

Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.